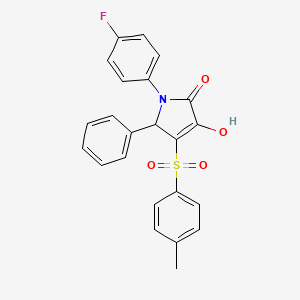

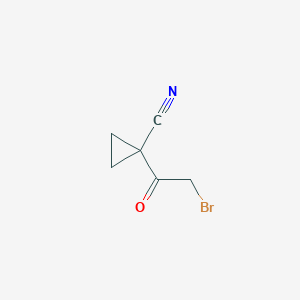

![molecular formula C20H17N3O3S2 B2540784 N-(3-甲氧基苄基)-7-甲基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺 CAS No. 1110986-81-6](/img/structure/B2540784.png)

N-(3-甲氧基苄基)-7-甲基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a novel synthetic molecule that may belong to a class of thiazolidine derivatives, which are known for their potential antimicrobial and antifungal activities. Although the exact compound is not directly mentioned in the provided papers, it is likely to share some characteristics with the compounds discussed in the research.

Synthesis Analysis

The synthesis of related thiazolidine derivatives, as mentioned in the first paper, involves the use of OxymaPure/N,N'-diisopropylcarbodimide coupling methodology. This method is characterized by its ability to yield products in excellent rates and is supported by chromatographic and spectrometric methods, along with elemental analysis for characterization . The synthesis of polycyclic quinoline derivatives, as described in the second paper, involves oxidative cyclization of precursor molecules in the presence of vicinal dihaloalkane, KI, and K2CO3 . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is typically characterized using spectrometric methods, such as H-NMR and C-NMR, as well as X-ray crystallography . These techniques allow for the detailed elucidation of the molecular framework and the confirmation of the synthesized structures. The compound's thiazoloquinazoline moiety suggests a complex polycyclic structure that may exhibit interesting chemical properties and biological activities.

Chemical Reactions Analysis

The chemical reactions involving thiazolidine derivatives have not been explicitly detailed in the provided papers. However, the antimicrobial and antifungal activities of these compounds suggest that they may interact with bacterial enzymes or DNA . Similarly, quinolones are known to inhibit DNA synthesis by targeting DNA gyrase and type IV topoisomerase, leading to bacterial death . The compound may also engage in similar interactions due to its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives and related compounds are typically inferred from their molecular structure. The presence of various functional groups can imply certain solubility characteristics, stability under different conditions, and reactivity profiles. The antimicrobial activity against Gram-negative bacteria and antifungal activity, as well as the antibacterial activity against Gram-positive bacteria like S. aureus, suggest that these compounds can penetrate cellular membranes and exhibit biological efficacy . The polycyclic nature of the compound may also influence its ability to interact with biological targets, as seen with quinolones .

科学研究应用

在药物化学中的意义

喹唑啉衍生物,包括与 N-(3-甲氧基苄基)-7-甲基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺 结构相关的化合物,在药物化学中已显示出巨大的潜力。这些化合物属于一类更广泛的稠合杂环,在超过 200 种天然生物碱和合成变体中发现。喹唑啉酮结构由于其稳定性,允许引入各种生物活性部分,使其成为开发新药物的通用支架。研究重点研究了它们对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等病原体的抗菌活性。这突出了喹唑啉衍生物在通过开发新型抗菌剂来对抗抗生素耐药性的前景 (Tiwary 等,2016)。

在光电材料中的应用

喹唑啉衍生物的应用超出了药物应用,延伸到了光电领域。喹唑啉和嘧啶片段与 π 扩展共轭体系的整合对于新型光电材料的创建引起了极大的兴趣。这些材料在有机发光二极管 (OLED) 中有应用,包括白色 OLED 和高效红色磷光 OLED,以及在比色 pH 传感器和非线性光学材料中。该研究强调了喹唑啉衍生物在开发用于电子和发光应用的新材料方面的多样性和潜力,展示了这类化合物在健康相关领域和材料科学中的广泛用途 (Lipunova 等,2018)。

抗癌活性

值得注意的是,喹唑啉衍生物已被探索其抗癌特性。已知这些化合物通过调节参与癌症进程的特定基因和蛋白质的表达(例如受体酪氨酸激酶、表皮生长因子受体和凋亡蛋白)来抑制结直肠癌细胞的生长。这表明可以利用喹唑啉核来识别新的抗结直肠癌药物,表明这些衍生物在肿瘤学和更广泛地追求有效的癌症治疗中的潜力 (Moorthy 等,2023)。

合成和生物活性

喹唑啉衍生物的合成和生物学评估一直是研究的重点,因为它们在各个领域具有显着的生物活性。这些活性包括抗肿瘤、抗菌、抗真菌和抗炎作用等。结构多样性和稠合杂环的存在增强了它们的生物功效,使它们在开发具有多种治疗应用的新药中具有价值。这种多功能性突出了喹唑啉衍生物在从药物发现到合成具有特定功能特性的材料等各个科学研究和开发领域的潜力 (Demeunynck & Baussanne,2013)。

作用机制

Target of Action

Similar compounds have been designed to target β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease .

Mode of Action

Similar compounds have been shown to prevent amyloid beta (aβ) formation through the downregulation of amyloid protein precursor (app) and bace levels . They also reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

Similar compounds have been shown to influence in vivo neurogenesis, oxidative, and inflammatory pathways .

Result of Action

Similar compounds have been shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .

未来方向

属性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-11-6-7-15-14(8-11)18(24)22-17-16(28-20(27)23(15)17)19(25)21-10-12-4-3-5-13(9-12)26-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRPLOJFSNJXIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC(=CC=C4)OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

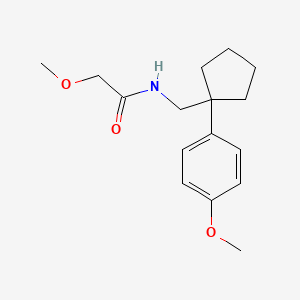

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)

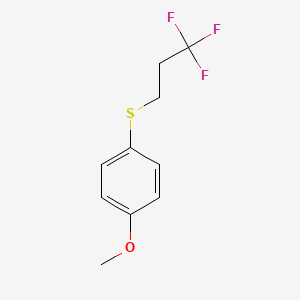

![Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2540706.png)

![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)

![7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane](/img/structure/B2540711.png)

![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)

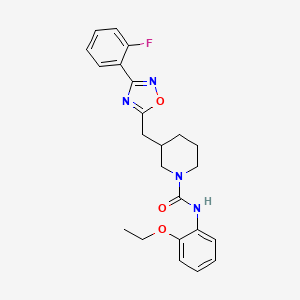

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)